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Compound of Interest

Compound Name: PROTAC EGFR degrader 3

Cat. No.: B10832072

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Proteolysis Targeting Chimera

(PROTAC) EGFR degrader 3, a significant tool in the targeted degradation of the Epidermal

Growth Factor Receptor (EGFR). This document details its structure, mechanism of action, and

the experimental protocols for its characterization.

Core Concepts: An Introduction to PROTAC EGFR
Degrader 3
PROTAC EGFR degrader 3 is a heterobifunctional molecule designed to specifically target

and induce the degradation of EGFR, a receptor tyrosine kinase frequently implicated in

cancer. It is a gefitinib-based PROTAC, meaning it utilizes a derivative of the EGFR inhibitor

gefitinib as its "warhead" to bind to EGFR. This warhead is connected via a flexible linker to a

ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex

formation (EGFR - PROTAC - VHL) leads to the ubiquitination of EGFR and its subsequent

degradation by the proteasome.

Structure of PROTAC EGFR Degrader 3
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The precise chemical structure of PROTAC EGFR degrader 3 is defined by its systematic

name: (2S,4R)-1-((S)-2-(3-(2-((5-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-

yl)oxy)pentyl)oxy)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-

5-yl)benzyl)pyrrolidine-2-carboxamide.

Molecular Formula: C₄₇H₅₇ClFN₇O₈S[1]

Molecular Weight: 934.52 g/mol [1]

CAS Number: 2230821-27-7[1]

The structure consists of three key components:

EGFR Warhead: A derivative of Gefitinib, which binds to the ATP-binding site of the EGFR

kinase domain.

VHL Ligand: A hydroxyproline-based ligand that recruits the VHL E3 ubiquitin ligase.

Linker: A polyethylene glycol (PEG)-based linker that connects the warhead and the VHL

ligand, providing the necessary flexibility and length for the formation of a stable ternary

complex.

Quantitative Data Summary
The following tables summarize the key quantitative data for PROTAC EGFR degrader 3,

demonstrating its efficacy in degrading EGFR and inhibiting cell proliferation.

Cell Line
EGFR
Mutation
Status

DC₅₀ (nM) Dₘₐₓ (%) Reference

HCC827 exon 19 deletion 11.7 >95 [1]

H3255 L858R 22.3 >95 [1]

Table 1: EGFR Degradation Efficiency of PROTAC EGFR Degrader 3. DC₅₀ represents the

half-maximal degradation concentration, and Dₘₐₓ represents the maximum degradation

percentage.
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Cell Line
EGFR Mutation
Status

IC₅₀ (nM) Reference

H1975 L858R/T790M 32 [2]

HCC827 exon 19 deletion 1.60 [2]

A431 Wild-Type >10000 [2]

Table 2: Anti-proliferative Activity of PROTAC EGFR Degrader 3. IC₅₀ represents the half-

maximal inhibitory concentration.

Mechanism of Action and Signaling Pathway
PROTAC EGFR degrader 3 functions by hijacking the cell's natural protein disposal system,

the ubiquitin-proteasome system.
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Caption: Mechanism of Action of PROTAC EGFR Degrader 3.
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By inducing the degradation of EGFR, PROTAC EGFR degrader 3 effectively shuts down its

downstream signaling pathways that are crucial for cancer cell proliferation and survival.

EGFR Signaling and its Inhibition by PROTAC Degrader 3
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Caption: EGFR Signaling Pathway and Inhibition by PROTAC Degrader 3.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize

PROTAC EGFR degrader 3.

Western Blotting for EGFR Degradation
This protocol is used to quantify the degradation of EGFR in cells treated with the PROTAC.

Experimental Workflow:

1. Cell Seeding & Treatment
(e.g., HCC827, H3255)

2. Cell Lysis
(RIPA buffer)

3. Protein Quantification
(BCA assay) 4. SDS-PAGE 5. Protein Transfer

(PVDF membrane)
6. Blocking

(5% non-fat milk)
7. Primary Antibody Incubation

(anti-EGFR, anti-GAPDH)
8. Secondary Antibody Incubation

(HRP-conjugated)
9. Detection

(ECL substrate) 10. Imaging & Densitometry

Click to download full resolution via product page

Caption: Western Blotting Experimental Workflow.

Methodology:

Cell Culture and Treatment: Seed cancer cells (e.g., HCC827, H3255) in 6-well plates and

allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC
EGFR degrader 3 for the desired time (e.g., 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against EGFR

(e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000 dilution) overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to

the membrane.

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities using densitometry software and normalize the EGFR signal to

the loading control.

Cell Viability Assay (CCK-8)
This assay measures the effect of the PROTAC on cell proliferation and is used to determine

the IC₅₀ value.

Experimental Workflow:

1. Cell Seeding
(96-well plate)

2. PROTAC Treatment
(serial dilutions)

3. Incubation
(e.g., 72 hours) 4. Add CCK-8 Reagent 5. Incubation

(1-4 hours)
6. Measure Absorbance

(450 nm)
7. Data Analysis

(IC50 calculation)

Click to download full resolution via product page

Caption: Cell Viability (CCK-8) Assay Workflow.

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well

and allow them to attach overnight.
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PROTAC Treatment: Treat the cells with a serial dilution of PROTAC EGFR degrader 3.

Include a vehicle-only control (e.g., DMSO).

Incubation: Incubate the plates for a specified period, typically 72 hours.

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex
Formation
This protocol is used to demonstrate the formation of the EGFR-PROTAC-VHL ternary complex

within the cell.

Experimental Workflow:

1. Cell Treatment
(with PROTAC)

2. Cell Lysis
(non-denaturing buffer)

3. Immunoprecipitation
(anti-VHL antibody) 4. Protein A/G Bead Incubation 5. Washing 6. Elution 7. Western Blot Analysis

(probe for EGFR)

Click to download full resolution via product page

Caption: Co-Immunoprecipitation Experimental Workflow.

Methodology:

Cell Treatment: Treat cells with PROTAC EGFR degrader 3 for a short period (e.g., 2-4

hours) to capture the transient ternary complex.

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease

inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL protein

overnight at 4°C with gentle rotation.

Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and

incubate for another 1-2 hours to capture the antibody-protein complexes.

Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding

proteins.

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing the

membrane with an antibody against EGFR to detect its presence in the VHL

immunoprecipitate. The detection of EGFR in the VHL pull-down confirms the formation of

the ternary complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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